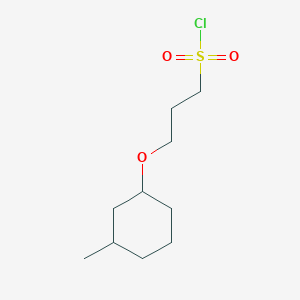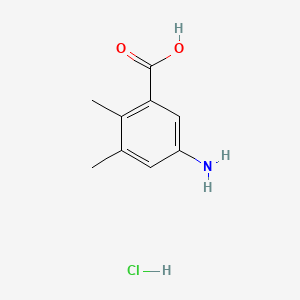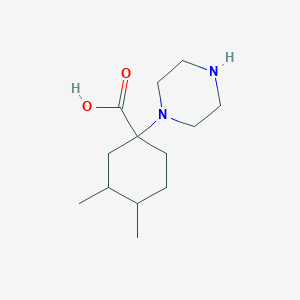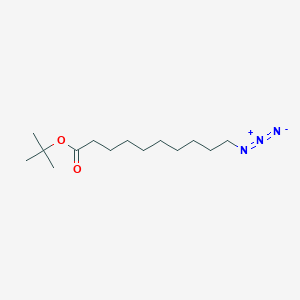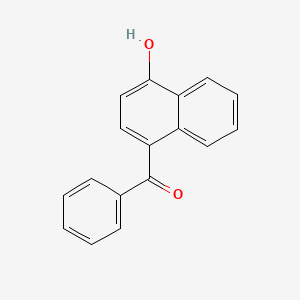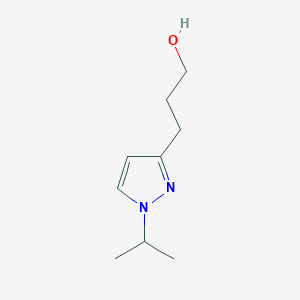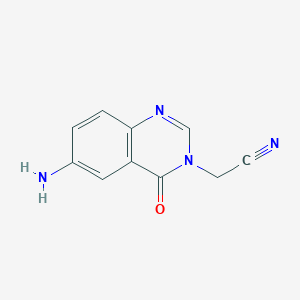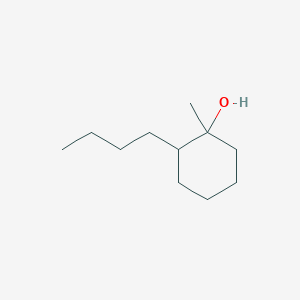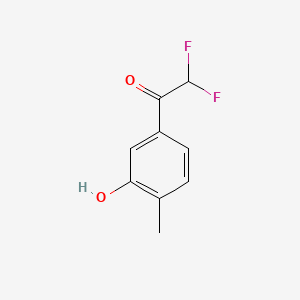
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one is an organic compound characterized by the presence of two fluorine atoms, a hydroxy group, and a methyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methylbenzaldehyde with difluoromethyl ketone under acidic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. For example, the use of metal catalysts such as nickel or palladium can facilitate the difluoromethylation of aromatic compounds, leading to the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions include difluoromethylated alcohols, ketones, carboxylic acids, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which 2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one exerts its effects involves interactions with various molecular targets. The presence of the difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone
- 2,2-Difluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone
- 2,2-Difluoro-1-(3-hydroxy-4-ethylphenyl)ethanone
Uniqueness
2,2-Difluoro-1-(3-hydroxy-4-methylphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The combination of the difluoromethyl group with the hydroxy and methyl groups on the phenyl ring results in a compound with enhanced reactivity and stability compared to its analogs .
Eigenschaften
Molekularformel |
C9H8F2O2 |
|---|---|
Molekulargewicht |
186.15 g/mol |
IUPAC-Name |
2,2-difluoro-1-(3-hydroxy-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O2/c1-5-2-3-6(4-7(5)12)8(13)9(10)11/h2-4,9,12H,1H3 |
InChI-Schlüssel |
WHNQMWBBSLWYDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


